5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
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Overview
Description
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound with the molecular formula C7H6ClN3. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with an appropriate amine under high temperature and pressure . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridines, which can have different functional groups such as hydroxyl, methoxy, or amino groups .
Scientific Research Applications
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can affect various signaling pathways within cells, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and amino groups allow for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDLKNOVHGITIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649819 |
Source
|
Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040683-00-8 |
Source
|
Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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